Terazosin Dimer Impurity Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

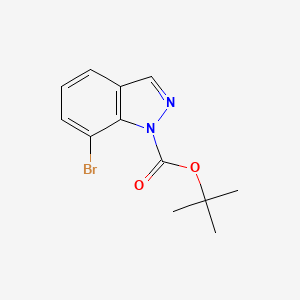

Terazosin Dimer Impurity Dihydrochloride is a dimer of Terazosin and is an impurity of Terazosin . Terazosin is a quinazoline derivative and a competitive and orally active α1-adrenoceptor antagonist .

Physical and Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the searched resources .Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties of Terazosin

Terazosin is recognized for its post-synaptic alpha 1-adrenoceptor antagonist activity, sharing a pharmacodynamic profile similar to prazosin but with a longer duration of action. Its effective absorption and predictable gastrointestinal tract bioavailability facilitate dose titration, enhancing its application in treating mild to moderate essential hypertension. Terazosin's ability to significantly reduce blood pressure without substantially influencing heart rate positions it as an effective monotherapy or in combination with other antihypertensive agents. Furthermore, its potential in improving plasma lipid profiles, reducing total and low-density lipoprotein (LDL) cholesterol while potentially increasing high-density lipoprotein (HDL) cholesterol, underscores its therapeutic advantage over certain antihypertensive drugs (S. Titmarsh & J. Monk, 1987).

Therapeutic Efficacy in Benign Prostatic Hyperplasia (BPH)

The selective antagonism of alpha 1-adrenoceptor-mediated contraction by terazosin reflects in clinical improvements in patients with symptomatic benign prostatic hyperplasia (BPH). It reduces urethral pressure and bladder outlet resistance, evidenced by increases in peak urinary flow rate and reductions in obstructive and irritative symptom scores. Its long duration of action, allowing for once-daily administration, offers a clinical advantage over other alpha 1-adrenoceptor antagonists. While generally well-tolerated, the need for caution during treatment initiation and dosage adjustments is highlighted due to the risk of postural hypotension (M. Wilde, A. Fitton & E. Sorkin, 1993).

Mechanism of Action

Target of Action

Terazosin Dimer Impurity Dihydrochloride, a dimer of Terazosin, is an impurity of Terazosin . Terazosin is a quinazoline derivative and a competitive and orally active α1-adrenoceptor antagonist . The primary targets of Terazosin are the α1-adrenoceptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow .

Mode of Action

It works by inhibiting these α1-adrenoceptors, which results in the relaxation of smooth muscle in blood vessels and the prostate . This action lowers blood pressure and improves urinary flow .

Biochemical Pathways

The biochemical pathways affected by Terazosin involve the α1-adrenoceptors located in the smooth muscle of blood vessels and the prostate . By blocking these receptors, Terazosin interferes with the normal contraction of these muscles, leading to their relaxation. This effect can lead to a decrease in blood pressure and an improvement in symptoms of benign prostatic hyperplasia.

Pharmacokinetics

Terazosin, the parent compound, is known to be rapidly and completely absorbed, metabolized in the liver, and excreted in feces and urine .

Result of Action

The inhibition of α1-adrenoceptors by Terazosin leads to the relaxation of smooth muscle in blood vessels and the prostate . This results in lowered blood pressure and improved urinary flow , which can be beneficial in the management of hypertension and symptomatic benign prostatic hyperplasia .

Biochemical Analysis

Biochemical Properties

Terazosin Dimer Impurity Dihydrochloride, like Terazosin, is a competitive and orally active α1-adrenoceptor antagonist . This means it binds to α1-adrenoceptors, blocking the action of adrenaline and resulting in relaxation of smooth muscle in blood vessels and the prostate .

Cellular Effects

The primary cellular effect of this compound is the relaxation of smooth muscle in blood vessels and the prostate . This is achieved by blocking the action of adrenaline on α1-adrenoceptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves the competitive inhibition of α1-adrenoceptors . By binding to these receptors, it prevents adrenaline from exerting its effects, leading to relaxation of smooth muscle in blood vessels and the prostate .

Temporal Effects in Laboratory Settings

It is known that Terazosin may cause dizziness or fainting, especially when first started or when restarting the medication .

Dosage Effects in Animal Models

It is known that the initial dose for Terazosin, the parent compound, is typically 1 mg orally once a day at bedtime .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Terazosin Dimer Impurity Dihydrochloride involves the condensation of two molecules of Terazosin followed by reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Terazosin", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of two molecules of Terazosin to form Terazosin dimer", "Step 2: Dissolve Terazosin dimer in water", "Step 3: Add hydrochloric acid to the solution", "Step 4: Stir the solution at room temperature for several hours", "Step 5: Filter the precipitate and wash with water", "Step 6: Dry the product under vacuum to obtain Terazosin Dimer Impurity Dihydrochloride" ] } | |

CAS No. |

1486464-41-8 |

Molecular Formula |

C24H30Cl2N8O4 |

Molecular Weight |

565.456 |

IUPAC Name |

2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride |

InChI |

InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H |

InChI Key |

SDPHRGYPGDUGEQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl |

Synonyms |

2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] Dihydrochloride; USP Terazosin Related Compound C; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)

![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)

![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)

![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)

![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)

![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)